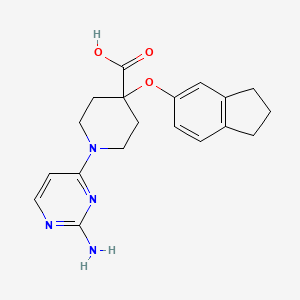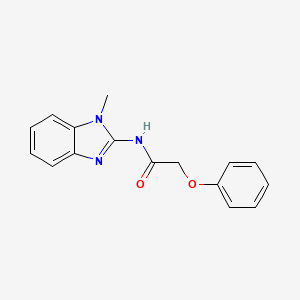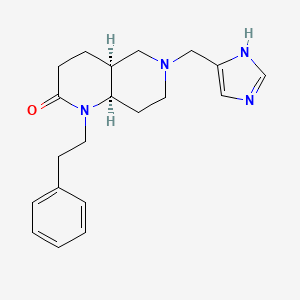![molecular formula C20H25N3O3S B5401101 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine](/img/structure/B5401101.png)
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by Japanese researchers and has since been extensively studied for its potential use in treating various diseases.
作用機序
The CaSR is a G protein-coupled receptor that is expressed in various tissues, including the parathyroid gland, kidneys, and bones. It plays a crucial role in regulating calcium and phosphate homeostasis. 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine works by selectively blocking the CaSR, which leads to increased calcium and phosphate levels in the blood. This, in turn, leads to various physiological effects, including increased bone formation, decreased bone resorption, and reduced blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In osteoporosis, this compound has been shown to increase bone formation by activating osteoblasts and inhibiting osteoclasts. In hypertension, this compound has been shown to reduce blood pressure by decreasing the activity of the renin-angiotensin-aldosterone system and increasing the excretion of sodium and water. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
実験室実験の利点と制限
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has several advantages for lab experiments. It is a selective CaSR antagonist, which means it can be used to study the specific effects of CaSR inhibition. It has also been extensively studied and has a well-established synthesis method. However, this compound also has some limitations. It is a relatively complex molecule, which makes it difficult to synthesize and purify. It also has limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine. One potential area of study is its use in treating other diseases, such as diabetes and chronic kidney disease. Another area of study is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
合成法
The synthesis of 1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine involves several steps, starting with the reaction of 2-naphthylsulfonyl chloride with proline to form 1-(2-naphthylsulfonyl)proline. This compound is then reacted with 1-methylpiperazine to yield this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
1-methyl-4-[1-(2-naphthylsulfonyl)prolyl]piperazine has been studied for its potential use in treating various diseases, including osteoporosis, hypertension, and cancer. In osteoporosis, this compound has been shown to increase bone formation and decrease bone resorption, leading to an overall increase in bone density. In hypertension, this compound has been shown to reduce blood pressure by blocking the CaSR in the kidneys, which regulates calcium and sodium excretion. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by blocking the CaSR.
特性
IUPAC Name |
(4-methylpiperazin-1-yl)-(1-naphthalen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-21-11-13-22(14-12-21)20(24)19-7-4-10-23(19)27(25,26)18-9-8-16-5-2-3-6-17(16)15-18/h2-3,5-6,8-9,15,19H,4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWSMVSGHZHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5401019.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)

![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)

![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

![3-[(3-propylmorpholin-4-yl)carbonyl]benzonitrile](/img/structure/B5401092.png)

![4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401099.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5401103.png)
